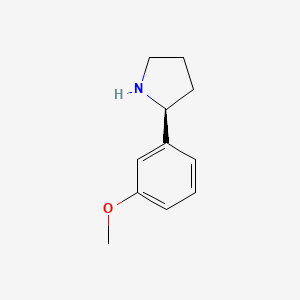
(S)-2-(3-methoxyphenyl)pyrrolidine
Übersicht
Beschreibung
“(S)-2-(3-methoxyphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO. It has a molecular weight of 177.24 . This compound is part of a class of organic compounds known as pyrrolidines, which are characterized by a 5-membered ring structure containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the creation of different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Density Functional Theory . This theory allows for the optimization of the molecular structure and the determination of various parameters .Chemical Reactions Analysis
Pyrrolidine derivatives, such as “this compound”, can participate in various chemical reactions. For instance, they can be involved in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Agrochemicals and Medicinal Compounds
(S)-2-(3-methoxyphenyl)pyrrolidine derivatives, like 5-methoxylated 3-pyrrolin-2-ones, are utilized in the synthesis of various agrochemicals and medicinal compounds. These derivatives are produced through the rearrangement of chlorinated pyrrolidin-2-ones, offering valuable adducts for pharmaceutical and agricultural applications (Ghelfi et al., 2003).
Structural Analysis and Crystallography
The compound has been studied for its crystal structure and molecular conformation. For example, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one exhibits a specific conformation with its methoxy group slightly twisted, contributing to the understanding of molecular interactions and arrangement (Mohammat et al., 2008).
Antiarrhythmic and Antihypertensive Effects
Some derivatives of this compound have shown potential in treating cardiovascular conditions. Specifically, certain pyrrolidin-2-one and pyrrolidine derivatives exhibit antiarrhythmic and antihypertensive activities, which might be attributed to their alpha-adrenolytic properties (Malawska et al., 2002).
Anti-inflammatory and Analgesic Potential
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, a class of compounds derived from this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed promising results with reduced ulcerogenic effects compared to standard drugs (Ikuta et al., 1987).
Antimicrobial Activity
Pyrrolidine-3-carbonitrile derivatives, which include this compound structures, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (El-Mansy et al., 2018).
Asymmetric Synthesis
This compound derivatives are used in asymmetric synthesis, a crucial process in creating enantiomerically pure compounds. This application is vital for developing drugs with specific chiral properties, enhancing their efficacy and reducing side effects (Wu et al., 1996).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives often interact with various biological targets due to their versatile structure .
Mode of Action
Pyrrolidine derivatives are known for their high versatility in catalytic asymmetric reactions . They can participate in 1,3-dipolar cycloaddition of azomethine ylides, leading to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .
Biochemical Pathways
It’s known that pyrrolidine derivatives can participate in asymmetric michael addition reactions . This suggests that they may influence pathways involving Michael acceptors and donors .
Pharmacokinetics
The molecular weight of the compound is 17724 , which is within the optimal range for drug-like properties, suggesting good bioavailability.
Result of Action
Pyrrolidine derivatives are known to possess a wide range of bioactivities, such as antibiotic, antibacterial, antifungal, and cytotoxic effects . This suggests that (S)-2-(3-methoxyphenyl)pyrrolidine may have similar effects.
Eigenschaften
IUPAC Name |
(2S)-2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



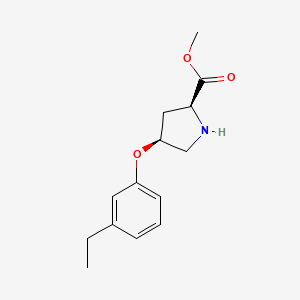
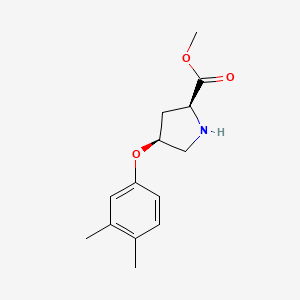


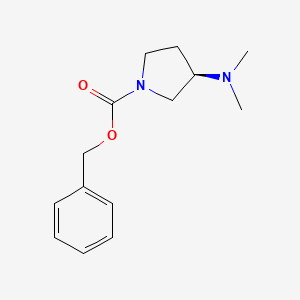
![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)

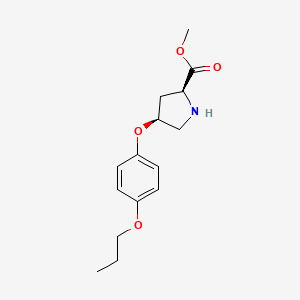
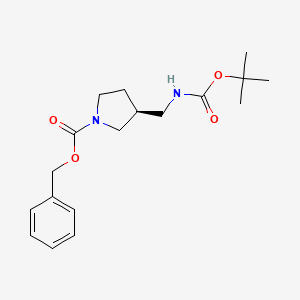

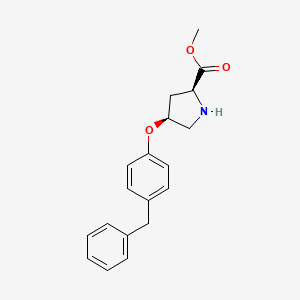
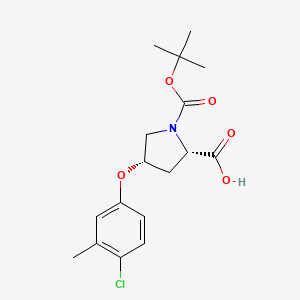

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)